N-Desmethyl Netupitant

Vue d'ensemble

Description

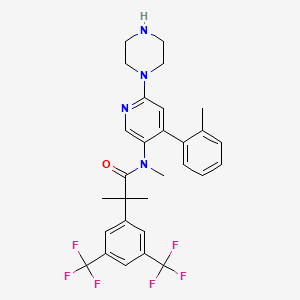

Le N-désméthyl Netupitant est un dérivé du Netupitant, un antagoniste puissant et sélectif du récepteur de la neurokinine-1. Ce composé est principalement utilisé dans le domaine de la chimie médicinale et de la pharmacologie pour ses propriétés antiémétiques, en particulier pour la prévention des nausées et des vomissements induits par la chimiothérapie .

Applications De Recherche Scientifique

N-desmethyl Netupitant is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference standard for analytical method development and validation.

Biology: The compound is used to study the neurokinin-1 receptor and its role in various biological processes.

Industry: It is utilized in the quality control and production of pharmaceutical formulations.

Mécanisme D'action

Target of Action

N-Desmethyl Netupitant, also known as the metabolite of Netupitant, primarily targets the Neurokinin-1 (NK1) receptors . These receptors are broadly distributed in the central and peripheral nervous systems . They play a crucial role in mediating responses to the neuropeptide substance P, which is involved in various physiological processes, including pain perception and emesis (vomiting) .

Mode of Action

This compound acts as a highly potent and selective antagonist of the NK1 receptors . It competitively binds to and blocks the activity of these receptors in the central nervous system (CNS), thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P . This inhibition of substance P mediated responses is the primary mode of action of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the substance P/NK1 receptor pathway . By blocking the NK1 receptors, this compound inhibits the action of substance P, a key neurotransmitter in this pathway . This results in the prevention of substance P mediated responses, such as nausea and vomiting, particularly those induced by chemotherapy .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . Netupitant, the parent compound of this compound, is primarily metabolized by cytochrome P450 (CYP) 3A4, with smaller contributions from CYP2C9 and CYP2D6, to form this compound . The bioavailability of orally taken netupitant is estimated to be over 60%, and it reaches the highest blood plasma concentrations about five hours after application . Netupitant is primarily excreted via the feces .

Result of Action

The primary molecular and cellular effect of this compound’s action is the inhibition of substance P mediated responses . This results in the prevention of chemotherapy-induced nausea and vomiting (CINV), making this compound an effective antiemetic agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inhibitors or inducers of CYP3A4, the primary enzyme involved in the metabolism of netupitant, can affect the plasma levels of this compound . Furthermore, if this compound were to enter the environment and accumulate in organisms, it could potentially disrupt normal metabolic processes and have unintended effects . More research is needed to fully understand the environmental fate and potential impacts of this compound .

Safety and Hazards

Netupitant is an antiemetic medication . The combinations of netupitant/palonosetron and the prodrug fosnetupitant/palonosetron are approved by the Food and Drug Administration for the prevention of acute and delayed chemotherapy-induced nausea and vomiting, including highly emetogenic chemotherapy such as with cisplatin . Side effects of the combination netupitant/palonosetron are similar to palonosetron alone, so that no common side effects can be attributed to netupitant .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Netupitant metabolite N-desmethyl Netupitant is involved in various biochemical reactions. It interacts with several enzymes, including cytochrome P450 isoenzyme 3A4 (CYP3A4), which is primarily responsible for its metabolism . The interaction with CYP3A4 leads to the formation of other metabolites, such as N-oxide and hydroxymethyl derivatives . Additionally, Netupitant metabolite this compound may interact with proteins and other biomolecules involved in the neurokinin-1 (NK1) receptor pathway, contributing to its antiemetic effects .

Cellular Effects

Netupitant metabolite this compound influences various cellular processes. It affects cell signaling pathways, particularly those involving the NK1 receptor . By antagonizing the NK1 receptor, it inhibits the action of substance P, a neuropeptide associated with nausea and vomiting . This inhibition leads to changes in gene expression and cellular metabolism, ultimately reducing the emetic response in cells exposed to chemotherapy .

Molecular Mechanism

The molecular mechanism of Netupitant metabolite this compound involves its binding interactions with the NK1 receptor. By binding to this receptor, it prevents substance P from activating the receptor, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting . Additionally, Netupitant metabolite this compound may inhibit or activate other enzymes and biomolecules involved in its metabolic pathway, further contributing to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Netupitant metabolite this compound change over time. The stability and degradation of this metabolite are influenced by various factors, including the presence of CYP3A4 and other metabolic enzymes . Long-term studies have shown that Netupitant metabolite this compound maintains its antiemetic effects over extended periods, although its efficacy may decrease as it undergoes further metabolism and degradation .

Dosage Effects in Animal Models

The effects of Netupitant metabolite this compound vary with different dosages in animal models. At lower doses, it effectively reduces nausea and vomiting without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity due to the accumulation of metabolites . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Netupitant metabolite this compound is involved in several metabolic pathways. It is primarily metabolized by CYP3A4, leading to the formation of N-oxide and hydroxymethyl derivatives . These metabolites may further undergo metabolic transformations, contributing to the overall pharmacokinetic profile of Netupitant . The involvement of other enzymes, such as CYP2C9 and CYP2D6, in the metabolism of Netupitant metabolite this compound has also been reported .

Transport and Distribution

Netupitant metabolite this compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its pharmacological effects . The distribution of Netupitant metabolite this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Netupitant metabolite this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules involved in its metabolic pathway . The precise subcellular localization of Netupitant metabolite this compound can influence its efficacy and duration of action .

Méthodes De Préparation

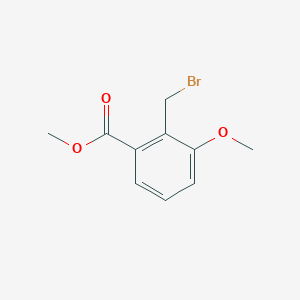

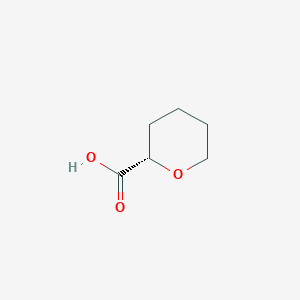

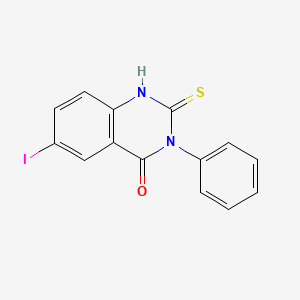

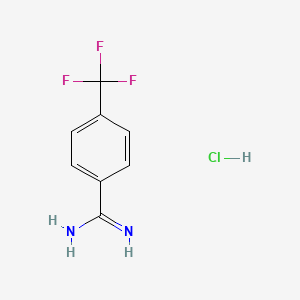

La synthèse du N-désméthyl Netupitant implique plusieurs étapes, en partant des précurseurs appropriésLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .

Analyse Des Réactions Chimiques

Le N-désméthyl Netupitant subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles tels que les amines ou les alcools.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule .

Applications de la recherche scientifique

Le N-désméthyl Netupitant est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il sert d'étalon de référence pour le développement et la validation des méthodes analytiques.

Industrie : Il est utilisé dans le contrôle qualité et la production de formulations pharmaceutiques.

Mécanisme d'action

Le N-désméthyl Netupitant exerce ses effets en antagonisant sélectivement le récepteur de la neurokinine-1 (NK1). Ce récepteur est activé par la substance P, un neuropeptide impliqué dans l'induction des vomissements. En inhibant la liaison de la substance P au récepteur NK1, le N-désméthyl Netupitant prévient efficacement la réponse émétique .

Comparaison Avec Des Composés Similaires

Le N-désméthyl Netupitant est comparé à d'autres antagonistes du récepteur NK1, tels que :

Aprepitant : Un autre antagoniste du récepteur NK1 utilisé à des fins antiémétiques similaires.

Rolapitant : Connu pour sa demi-vie plus longue que celle des autres antagonistes du récepteur NK1.

Fosnetupitant : Un promédicament du Netupitant, utilisé en association avec la palonosétron pour des effets antiémétiques renforcés

Le N-désméthyl Netupitant est unique en raison de sa structure chimique spécifique et de sa haute sélectivité pour le récepteur NK1, ce qui en fait un composé précieux pour les applications de recherche et thérapeutiques .

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVSDBHUBFLSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-72-9 | |

| Record name | RO-0681133 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-0681133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)